Fmoc-4-Aph(Trt)-OH

Description

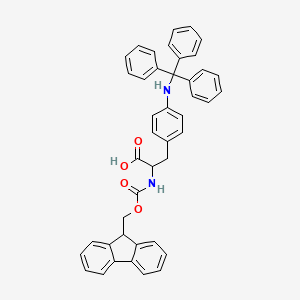

Structure

2D Structure

Properties

Molecular Formula |

C43H36N2O4 |

|---|---|

Molecular Weight |

644.8 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(tritylamino)phenyl]propanoic acid |

InChI |

InChI=1S/C43H36N2O4/c46-41(47)40(44-42(48)49-29-39-37-22-12-10-20-35(37)36-21-11-13-23-38(36)39)28-30-24-26-34(27-25-30)45-43(31-14-4-1-5-15-31,32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-27,39-40,45H,28-29H2,(H,44,48)(H,46,47) |

InChI Key |

CMALPHUZGGSWJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Incorporation of Fmoc-4-Aph(Trt)-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid 4-aminophenylalanine (Aph) is a valuable building block in peptide synthesis, enabling the creation of peptides with novel structural and functional properties. Its incorporation can introduce unique conformational constraints, serve as a point for chemical modification, and enhance biological activity. This technical guide provides an in-depth exploration of the use of Nα-Fmoc- and Nε-trityl-protected 4-aminophenylalanine (Fmoc-4-Aph(Trt)-OH) in solid-phase peptide synthesis (SPPS). We will delve into the rationale for its use, detailed experimental protocols for its incorporation, and its application in the development of therapeutic peptides, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction: The Role of Unnatural Amino Acids in Peptide Drug Discovery

The therapeutic landscape is increasingly populated by peptide-based drugs, which offer high specificity and potency. The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy to overcome the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. 4-aminophenylalanine, with its reactive amino group on the phenyl ring, is a particularly versatile UAA. This side-chain amino group can be used for cyclization, conjugation to other molecules, or to modulate the electronic properties of the aromatic ring, thereby influencing peptide structure and function.

The Chemistry of this compound

This compound is a derivative of 4-amino-L-phenylalanine designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It features two key protecting groups:

-

Fluorenylmethyloxycarbonyl (Fmoc): This is a base-labile protecting group for the α-amino group, which is cleaved at each cycle of peptide synthesis using a mild base, typically piperidine in DMF.[1]

-

Trityl (Trt): The trityl group is a bulky, acid-labile protecting group for the side-chain amino group of 4-aminophenylalanine. Its primary functions are to prevent unwanted side reactions at the side-chain amino group during peptide synthesis and to improve the solubility of the protected amino acid derivative.[2] The acid lability of the Trt group allows for its removal during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[3]

| Property | Value |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-trityl-4-amino-L-phenylalanine |

| Molecular Formula | C43H36N2O4 |

| Molecular Weight | 644.76 g/mol |

| CAS Number | 1356823-05-6 |

Advantages of Using the Trityl Group for Side-Chain Protection

The choice of the Trityl group for protecting the 4-amino moiety of phenylalanine is strategic for several reasons:

-

Orthogonality: The Trityl group is stable to the basic conditions used for Fmoc group removal, ensuring the integrity of the side-chain protection throughout the synthesis. It is, however, readily cleaved by the strong acidic conditions of the final cleavage step, making it orthogonal to the Fmoc protecting group.

-

Improved Solubility: Fmoc-protected amino acids, particularly those with polar side chains, can have poor solubility in the organic solvents used in SPPS. The bulky and hydrophobic Trityl group significantly enhances the solubility of Fmoc-4-Aph-OH in solvents like DMF and NMP.[4]

-

Prevention of Side Reactions: The nucleophilic side-chain amino group of 4-aminophenylalanine could otherwise participate in unwanted reactions, such as branching of the peptide chain or reaction with activating agents. The steric hindrance provided by the Trityl group effectively prevents these side reactions.

Experimental Protocols

The following protocols are representative examples for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether, cold

Resin Swelling and Fmoc Deprotection

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the resin for 20 minutes to remove the Fmoc group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

Coupling of this compound

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours. The progress of the coupling can be monitored using a Kaiser test.

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times).

Chain Elongation

Repeat the deprotection (section 4.2) and coupling (section 4.3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Final Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The cleavage of the Trityl group from the 4-Aph side chain will also occur during this step.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Quantitative Data

| Parameter | Typical Value | Reference |

| Coupling Efficiency | >99% | [4] |

| Deprotection Yield | >99% | [6] |

| Crude Peptide Purity (by HPLC) | 60-80% | [5] |

| Final Purity after HPLC Purification | >95-98% | [5] |

| Overall Yield (after purification) | 10-30% | General observation in SPPS |

Application in Drug Development: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of peptides containing 4-aminophenylalanine derivatives is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4).[7] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of drugs for the treatment of type 2 diabetes.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors containing a 4-aminophenylalanine analogue.

Experimental Workflow Visualization

The following diagram outlines the key stages in the solid-phase synthesis of a peptide incorporating this compound.

Conclusion

This compound is a critical reagent for the synthesis of peptides with enhanced and novel properties. The strategic use of the Fmoc and Trityl protecting groups allows for its efficient and clean incorporation into peptide chains via solid-phase synthesis. The resulting 4-aminophenylalanine-containing peptides have shown significant promise in drug discovery, particularly as inhibitors of DPP-4 for the treatment of type 2 diabetes. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field of peptide science, facilitating the development of the next generation of peptide therapeutics.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajpamc.com [ajpamc.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-4-Aph(Trt)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4-Aph(Trt)-OH, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-4-(tritylamino)-L-phenylalanine, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique structure, featuring the base-labile Fmoc protecting group on the α-amino group and the acid-labile trityl (Trt) group on the side-chain amino group of 4-aminophenylalanine, allows for the strategic incorporation of this non-canonical amino acid into peptide sequences. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis and utilization of this compound in Fmoc-based SPPS. The strategic application of this derivative in the development of novel peptide-based therapeutics and research tools is also discussed, offering valuable insights for professionals in drug discovery and peptide chemistry.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-phenylalanine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the amino group at the para position of the phenyl ring is protected by a trityl (Trt) group. This orthogonal protection scheme is fundamental to its application in SPPS, enabling selective deprotection of the Fmoc group for peptide chain elongation while the Trt group remains intact until the final cleavage step.

The chemical structure of this compound is illustrated below:

Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 1356823-05-6 | [1] |

| Molecular Formula | C43H36N2O4 | [1] |

| Molecular Weight | 644.76 g/mol | [1] |

| Appearance | White to off-white powder | General observation |

| Boiling Point (Predicted) | 817.8 ± 65.0 °C | [2] |

| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.87 ± 0.10 | [2] |

| Solubility | Soluble in organic solvents such as DMF, DCM, and DMSO. | [3] |

Synthesis of Fmoc-Protected 4-Aminophenylalanine Derivatives

Representative Synthesis of a Trityl- and Fmoc-Protected 4-Aminophenylalanine Derivative

The following workflow illustrates the synthesis of Trt-L-4-(NFmoc)Aph-OH, which can be conceptually adapted for the synthesis of this compound.[4]

Synthetic workflow for a Trt- and Fmoc-protected 4-aminophenylalanine derivative.[4]

Experimental Protocol (Adapted from the synthesis of Trt-L-4-(NFmoc)Aph-OH): [4]

-

Allyl Ester Formation: To a solution of Boc-4-(Fmoc-amino)-L-phenylalanine in a suitable organic solvent (e.g., DMF), is added potassium carbonate (1.0 eq) followed by allyl bromide (1.5 eq). The reaction is stirred at room temperature until completion, monitored by TLC.

-

Boc Deprotection: The resulting allyl ester is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA) to remove the Boc protecting group. The reaction is typically complete within 1-2 hours.

-

Tritylation of the Side-Chain Amine: The deprotected amine is then reacted with trityl chloride in the presence of a base such as triethylamine (Et3N) in DCM to afford the Trt-protected amino group on the side chain.

-

Allyl Ester Cleavage: The final step involves the selective removal of the allyl ester using a palladium catalyst, such as Pd(PPh3)4, and a scavenger, like phenylsilane (PhSiH3), in DCM. This yields the desired Trt-L-4-(NFmoc)Aph-OH.

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is specifically designed for incorporation into peptide chains using the Fmoc/tBu strategy of SPPS. The Fmoc group is temporarily protecting the α-amino group and is removed at each cycle of amino acid addition, while the Trt group provides semi-permanent protection for the side-chain amino group, which is only removed during the final cleavage of the peptide from the solid support.

General Workflow of Fmoc-SPPS

The following diagram outlines the key steps in a single cycle of amino acid addition during Fmoc-SPPS.

A single cycle of amino acid addition in Fmoc-SPPS.

Detailed Experimental Protocols for SPPS using this compound

Materials and Reagents:

-

This compound

-

Solid support (e.g., Rink Amide resin, Wang resin)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Coupling Reagents:

-

Activator: HBTU, HATU, or HCTU

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane (TIS)

-

Precipitation Solvent: Cold diethyl ether

Protocol:

-

Resin Swelling: The solid support is swelled in DMF or DCM for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF for 5-20 minutes. This step is usually repeated once. The resin is then thoroughly washed with DMF.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading) and an equivalent amount of the activator (HBTU, HATU, or HCTU) in DMF.

-

Add the base (DIPEA or collidine, 2 equivalents of the amino acid) to the solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin extensively with DMF and DCM.

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

The dried peptide-resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours at room temperature. The Trt group is cleaved under these acidic conditions.

-

The resin is filtered, and the filtrate containing the peptide is collected.

-

-

Peptide Precipitation and Purification:

-

The peptide is precipitated from the cleavage solution by adding cold diethyl ether.

-

The crude peptide is collected by centrifugation, washed with cold ether, and dried.

-

The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Strategic Considerations in Drug Development

The incorporation of non-canonical amino acids like 4-aminophenylalanine offers several advantages in drug discovery and development. The amino group on the phenyl ring can serve as a handle for further modifications, such as pegylation, glycosylation, or attachment of cytotoxic drugs to create antibody-drug conjugates (ADCs). Furthermore, the introduction of this residue can alter the conformational properties and biological activity of the peptide.

Logical Workflow for Incorporating Modified Amino Acids

The decision to use a protected, non-canonical amino acid like this compound in a peptide therapeutic candidate involves a structured thought process.

Decision-making workflow for the use of modified amino acids in peptide drug development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and modified peptides. Its orthogonal protecting groups are fully compatible with standard Fmoc-SPPS protocols, allowing for the precise incorporation of a functionalizable 4-aminophenylalanine residue. This technical guide provides researchers and drug development professionals with the essential chemical information and detailed experimental procedures to effectively utilize this compound in their research and development endeavors, ultimately contributing to the advancement of novel peptide-based therapeutics. The strategic use of such non-canonical amino acids is a key enabler in overcoming the limitations of natural peptides and unlocking their full therapeutic potential.

References

The Strategic Application of Fmoc and Trt Protecting Groups in Amino Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise assembly of amino acids into complex peptides is paramount. This endeavor hinges on the strategic use of protecting groups, temporary modifications that shield reactive functional groups from unwanted side reactions. Among the arsenal of protective groups available to chemists, 9-fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) have emerged as indispensable tools, each with a distinct role and application. This technical guide provides an in-depth exploration of the core functionalities of Fmoc and Trt protecting groups, offering a comparative analysis, detailed experimental protocols, and visual representations of their application in key workflows.

The Core Principles of Amino Acid Protection

Solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide production, involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the fidelity of this process, the α-amino group of the incoming amino acid must be temporarily blocked, or "protected," to prevent self-polymerization. Furthermore, the reactive side chains of many amino acids must also be protected to avoid branching and other undesirable side reactions.

The ideal protecting group exhibits several key characteristics:

-

Ease of Introduction: The protecting group should be readily attached to the amino acid in high yield.

-

Stability: It must remain intact throughout the various steps of peptide synthesis, including coupling and deprotection of other groups.

-

Ease of Removal: The protecting group should be removable under mild conditions that do not compromise the integrity of the newly formed peptide.

-

Orthogonality: In a multi-step synthesis, it is often necessary to remove one type of protecting group while others remain intact. This concept of selective deprotection is known as orthogonality.

The Role of the Fmoc Group: A Base-Labile Workhorse

The Fmoc group is the cornerstone of the most widely used SPPS strategy, primarily for the protection of the α-amino group of amino acids.[1] Its popularity stems from its unique base-lability, allowing for its removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This is in stark contrast to the harsher acidic conditions required for the removal of other common protecting groups like tert-butyloxycarbonyl (Boc), making the Fmoc strategy particularly suitable for the synthesis of peptides containing acid-sensitive modifications.[3][4]

The deprotection of the Fmoc group proceeds via a β-elimination mechanism, initiated by the abstraction of an acidic proton on the fluorenyl ring system by a base.[5] This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine base to prevent its reaction with the newly deprotected α-amino group.[5] The formation of the DBF-piperidine adduct can be monitored by UV spectroscopy at around 301 nm, providing a real-time method to track the progress of the deprotection reaction.[6][7]

Key Advantages of the Fmoc Group:

-

Mild Deprotection Conditions: Avoids the use of strong acids, preserving acid-labile functionalities.[3][4]

-

Orthogonality: Compatible with acid-labile side-chain protecting groups like Boc and Trt.[5]

-

Real-time Monitoring: The UV-active byproduct of deprotection allows for easy reaction monitoring.[6][7]

-

High Yields: Generally provides high coupling and deprotection efficiencies.[8]

The Role of the Trt Group: A Bulky and Acid-Labile Guardian

The trityl (triphenylmethyl) group is a sterically hindered and highly acid-labile protecting group.[9] While it can be used for the protection of α-amino groups, its bulkiness can sometimes hinder coupling reactions.[10] Therefore, its primary application in modern peptide synthesis is the protection of the side chains of various amino acids, including:

-

Cysteine (Cys): Protects the thiol group from oxidation and other side reactions.[11]

-

Histidine (His): Protects the imidazole ring.[12]

-

Asparagine (Asn) and Glutamine (Gln): Protects the amide side chains, preventing dehydration and side reactions.[12][13]

-

Serine (Ser) and Threonine (Thr): Protects the hydroxyl groups.

The Trt group is readily cleaved under mildly acidic conditions, often with a dilute solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[14][15] The lability of the Trt group can be modulated by the addition of electron-donating or withdrawing groups to the phenyl rings, leading to a range of Trt derivatives with varying acid sensitivity. This allows for fine-tuning of the deprotection strategy. For instance, the 2-chlorotrityl (2-ClTrt) and 4-methyltrityl (Mtt) groups are even more acid-labile than the parent Trt group.[12]

Key Advantages of the Trt Group:

-

High Acid Lability: Allows for selective deprotection in the presence of less acid-sensitive groups.[14]

-

Versatility: Can be used to protect a variety of side-chain functionalities.[9][12]

-

Improved Solubility: The hydrophobicity of the Trt group can enhance the solubility of protected amino acids and peptides in organic solvents.[12]

-

Prevention of Side Reactions: Effectively prevents side-chain modifications during synthesis.[12][13]

Quantitative Comparison of Fmoc and Trt Protecting Groups

The choice between Fmoc and Trt, and their various derivatives, is dictated by the specific requirements of the peptide being synthesized. The following tables provide a summary of key quantitative parameters to aid in this selection process.

| Parameter | Fmoc (α-Amino Protection) | Trt (Side-Chain Protection) |

| Typical Reagent for Introduction | Fmoc-OSu, Fmoc-Cl | Trt-Cl |

| Typical Yield of Introduction | >90%[16] | 39-98% (depending on the amino acid and method)[10] |

| Typical Reagent for Removal | 20% Piperidine in DMF[2] | 1-95% TFA in DCM[14][15] |

| Typical Time for Removal | 10-30 minutes[5] | 30 minutes to 4 hours (highly dependent on substrate and TFA concentration)[13][15] |

| Stability to Acids | Very Stable | Labile |

| Stability to Bases | Labile | Generally Stable[11] |

| Monitoring of Removal | UV Spectroscopy (301 nm)[6] | HPLC, Mass Spectrometry |

Table 1: General Comparison of Fmoc and Trt Protecting Groups

| Amino Acid Side Chain | Protecting Group | Deprotection Conditions | Typical Deprotection Time |

| Cysteine (Cys) | Trt | 95% TFA with scavengers[14] | ~2 hours |

| Histidine (His) | Trt | 90% TFA[12] | ~2 hours |

| Asparagine (Asn) | Trt | 90% TFA, can be slow for N-terminal Asn[12][13] | 10 min to >4 hours[13] |

| Glutamine (Gln) | Trt | 90% TFA[12] | ~2 hours |

| Serine/Threonine | Trt | 1% TFA in DCM for selective deprotection[15] | 30 minutes |

Table 2: Deprotection Conditions for Trt-Protected Side Chains

Experimental Protocols

The following protocols provide detailed methodologies for the introduction and removal of Fmoc and Trt protecting groups.

Protocol for N-terminal Fmoc Protection of an Amino Acid

Materials:

-

Amino acid (1.0 eq)

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution at 0°C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-water and extract with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2 with 1 M HCl.

-

The Fmoc-protected amino acid will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization.

Protocol for Side-Chain Trt Protection of Cysteine

Materials:

-

Nα-Fmoc-Cysteine (1.0 eq)

-

Trityl chloride (Trt-Cl) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

Procedure:

-

Dissolve Nα-Fmoc-Cysteine in anhydrous DCM.

-

Add DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add Trt-Cl portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 15-30 minutes at room temperature.[2]

-

Monitor the deprotection by collecting the filtrate and measuring the UV absorbance at 301 nm.[6]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the DBF-piperidine adduct.

-

The deprotected peptide-resin is now ready for the next coupling step.

Protocol for Trt Deprotection (Global Cleavage)

Materials:

-

Trt-protected peptide-resin

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[17]

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the peptide from the combined filtrates by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether and dry under vacuum.

Visualizing the Role of Fmoc and Trt in Peptide Synthesis

The following diagrams, generated using the DOT language, illustrate key workflows and concepts involving Fmoc and Trt protecting groups.

Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Caption: The concept of orthogonal protection using Fmoc and Trt groups.

Caption: A workflow for the synthesis and evaluation of a GLP-1 analogue using Fmoc/Trt chemistry.[18]

Conclusion

The Fmoc and Trt protecting groups are integral to the success of modern peptide synthesis. The base-labile Fmoc group provides a mild and efficient means of protecting the α-amino group, enabling the synthesis of a wide range of peptides, including those with sensitive modifications. The acid-labile Trt group offers a versatile and reliable method for protecting a variety of amino acid side chains. The orthogonal nature of these two protecting groups allows for complex synthetic strategies, including the synthesis of cyclic and branched peptides. A thorough understanding of the chemistry, quantitative parameters, and experimental protocols associated with Fmoc and Trt protecting groups is essential for researchers, scientists, and drug development professionals seeking to harness the full potential of peptide-based therapeutics and research tools.

References

- 1. peptide.com [peptide.com]

- 2. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. peptide.com [peptide.com]

- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. themoonlight.io [themoonlight.io]

A Technical Guide to Fmoc-4-Aph(Trt)-OH: Suppliers, Purity, and Application in Peptide Synthesis

For researchers and professionals in the field of drug development and peptide chemistry, the quality and reliable supply of amino acid derivatives are paramount. This guide provides an in-depth overview of Fmoc-4-Aph(Trt)-OH, a key building block in solid-phase peptide synthesis (SPPS), covering its suppliers, purity specifications, and a detailed experimental protocol for its use.

Supplier and Purity Specifications

The availability and purity of this compound are critical for the successful synthesis of peptides with desired properties. The following table summarizes information from known and potential suppliers. It is important to note that while some suppliers directly list this product, others are included based on their specialization in similar Fmoc-protected amino acids and should be contacted for direct confirmation.

| Supplier | Product Name | CAS Number | Purity Specification | Method |

| Confirmed Supplier | ||||

| AA Blocks[1] | This compound | 1356823-05-6 | 98+% | Not Specified |

| Potential Suppliers | ||||

| Chem-Impex | Custom Synthesis | N/A | Typically ≥98% (HPLC)[2] | HPLC |

| Aapptec | Custom Synthesis | N/A | Lot-specific, refer to C of A[3] | HPLC |

| Advanced ChemTech | Custom Synthesis | N/A | Inquire for details | Not Specified |

| Omizzur Biotech Ltd. | Custom Synthesis | N/A | Typically ≥98.5% (HPLC)[4] | HPLC |

| Sigma-Aldrich (Merck) | Custom Synthesis | N/A | High purity, inquire for details | HPLC |

Note: Researchers should always request a certificate of analysis (C of A) from the supplier for lot-specific purity data. The presence of impurities such as unprotected amino acids or dipeptides can significantly impact the outcome of peptide synthesis.

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Fmoc-based SPPS. The specific resin and coupling reagents may be varied based on the target peptide sequence.

Resin Swelling

-

Place the desired amount of a suitable resin (e.g., Wang resin, Rink Amide resin) in a reaction vessel.[5]

-

Wash the resin with N,N-dimethylformamide (DMF) and then swell in DMF for at least 1 hour.[6]

Fmoc Deprotection

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and an amine base like N,N-diisopropylethylamine (DIPEA) or collidine.[7]

-

Pre-activate the mixture for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours, or until a ninhydrin test indicates complete coupling.[5][8]

-

Drain the coupling solution and wash the resin with DMF.

Capping (Optional)

-

To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.

Chain Elongation

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain protecting groups (like Trityl) is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5]

-

The Trityl (Trt) protecting group on the 4-amino group of Aph is labile to the final TFA cleavage step.

-

Stir the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Purification

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Potential Application

To better illustrate the process and a potential context for the use of peptides containing 4-aminophenylalanine, the following diagrams are provided.

Caption: A flowchart illustrating the key stages of Solid-Phase Peptide Synthesis (SPPS).

Caption: A hypothetical signaling pathway initiated by a peptide containing 4-aminophenylalanine.

References

- 1. aablocks.com [aablocks.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-gln(trt)-oh Cas 132327-80-1 at 570.00 INR at Best Price in Xian, Shaanxi | Omizzur Biotech Ltd [tradeindia.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Synthesis and Characterization of Fmoc-4-Aph(Trt)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-(tritylamino)phenyl)propanoic acid, commonly known as Fmoc-4-Aph(Trt)-OH. This amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS) for the incorporation of a 4-aminophenylalanine moiety with a protected amine, enabling the synthesis of complex peptides and peptidomimetics for drug discovery and development.

Overview and Properties

This compound is a derivative of the non-proteinogenic amino acid 4-aminophenylalanine. The α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain amino group is protected by the acid-labile trityl (Trt) group. This orthogonal protection scheme is crucial for its application in Fmoc-based SPPS.

| Property | Value |

| Chemical Formula | C43H36N2O4 |

| Molecular Weight | 644.78 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF, DCM, and DMSO |

| Storage | Store at 2-8 °C, protected from moisture and light |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor, Boc-4-(Fmoc-amino)-L-phenylalanine. The general synthetic strategy involves the protection of the carboxylic acid, deprotection of the Boc group, introduction of the Trityl group, and finally, deprotection of the carboxylic acid. A plausible synthetic route is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and characterization of this compound. Note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Synthesis of this compound

Step 1: Protection of the Carboxylic Acid

-

Dissolve Boc-4-(Fmoc-amino)-L-phenylalanine in a suitable solvent such as dimethylformamide (DMF).

-

Add potassium carbonate (K2CO3) and allyl bromide.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture by extraction and purify the resulting Boc-4-(Fmoc-amino)-L-phenylalanine allyl ester by column chromatography.

Step 2: Deprotection of the Boc Group

-

Dissolve the Boc-protected intermediate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the TFA salt of 4-(Fmoc-amino)-L-phenylalanine allyl ester.

Step 3: Introduction of the Trityl Group

-

Dissolve the TFA salt from the previous step in DCM.

-

Add a hindered base, such as diisopropylethylamine (DIPEA), to neutralize the TFA salt.

-

Add trityl chloride and stir the reaction at room temperature.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous solutions to remove salts and purify the product, Fmoc-4-(tritylamino)-L-phenylalanine allyl ester, by column chromatography.

Step 4: Deprotection of the Allyl Ester

-

Dissolve the allyl-protected intermediate in anhydrous DCM.

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a scavenger, such as phenylsilane.

-

Stir the reaction under an inert atmosphere until the deprotection is complete.

-

Purify the final product, this compound, by crystallization or column chromatography.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Expected Outcome: A single major peak indicating high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Expected ¹H NMR signals: Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.9 ppm), the trityl group (aromatic protons ~7.2-7.4 ppm), the phenylalanine backbone, and the side-chain aromatic protons.

-

Expected ¹³C NMR signals: Corresponding signals for the carbonyls, aromatic carbons, and aliphatic carbons of the molecule.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Expected m/z: [M+H]⁺ at approximately 645.8 g/mol or [M-H]⁻ at approximately 643.8 g/mol . High-resolution mass spectrometry should be used for accurate mass determination.

Characterization Data Summary

The following table summarizes the expected characterization data for this compound. Actual values may vary slightly depending on the specific experimental conditions and instrumentation used.

| Characterization Technique | Expected Results |

| HPLC Purity | ≥ 98% |

| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 7.89 (d, 2H), 7.72 (d, 2H), 7.42-7.20 (m, 24H), 6.85 (d, 2H), 6.55 (d, 2H), 4.30-4.15 (m, 3H), 3.00-2.80 (m, 2H) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ ≈ 645.8, [M-H]⁻ ≈ 643.8 |

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: Overall experimental workflow for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and expected data serve as a valuable resource for researchers in the fields of peptide chemistry and drug development. The successful synthesis of this building block is a key step in enabling the creation of novel peptides with tailored properties for a wide range of therapeutic and research applications.

Unlocking New Frontiers in Peptide Research: An In-depth Technical Guide to Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in peptide research and development. By moving beyond the canonical 20 amino acids, scientists can imbue peptides with novel chemical and biological properties, overcoming many of the limitations of their natural counterparts. This technical guide provides a comprehensive overview of the applications of UAAs in peptide research, with a focus on enhancing therapeutic potential, enabling advanced diagnostics, and creating novel biomaterials.

Enhancing Peptide Therapeutics with Unnatural Amino Acids

The therapeutic application of peptides is often hampered by poor metabolic stability, low cell permeability, and suboptimal binding affinities. The strategic incorporation of UAAs can effectively address these challenges, leading to the development of more potent and bioavailable peptide-based drugs.[1]

Improving Proteolytic Stability

One of the most significant hurdles in peptide drug development is their rapid degradation by proteases in the body.[2] Introducing UAAs can sterically hinder protease recognition and cleavage, thereby extending the peptide's half-life.[3] N-methylation of the peptide backbone is a particularly effective strategy for enhancing proteolytic resistance.[4]

Table 1: Quantitative Comparison of Half-Life for Peptides with and without Unnatural Amino Acid Modifications

| Peptide/Analog | Sequence | Modification | Half-Life (in serum) | Reference |

| PK20 | Tyr-c[D-Lys-Phe-Orn]-Asp-NH2 | Tle at position 9 | 11.36 h (in 1 M NaOH) | [5] |

| [Ile^9]PK20 | Tyr-c[D-Lys-Phe-Orn]-Asp-NH2 | Ile at position 9 | 4.69 h (in 1 M NaOH) | [5] |

| Lcf1 | RRWQWR | None | Shorter | [3] |

| Lcf3 | CH3CO-RRWQWR | N-terminal acetylation | Longer | [3] |

| Lcf4 | CH3CO-RRWQWR-NH2 | N- & C-terminal modification | Longest | [3] |

| O-5 | VDKPPYLPRPRPPRRIYNH | None | Shorter | [3] |

| O-6 | VDKPPYLPRPRPPRRIYN-Orn | Ornithine substitution | Longer | [3] |

| O-9 | VDKPPYLPRPRPPRRIYN-Nmr | Nmr substitution | Longer | [3] |

Enhancing Cell Permeability

The large size and hydrophilicity of many peptides limit their ability to cross cell membranes and reach intracellular targets. The incorporation of lipophilic or conformationally constrained UAAs can significantly improve cell permeability.

Table 2: Comparative Permeability of Peptides with and without Unnatural Amino Acid Modifications (PAMPA Assay)

| Peptide | Modification | Permeability (Pe) (10^-6 cm/s) | Reference |

| Peptide 1 | Non-methylated | ~1.0 | [6] |

| Peptide 15 | N-methylated | ~2.1 | [6] |

| Homochiral Ac-(D-N-MePhe)4-CONH2 | D-N-MePhe | Higher Permeability | [7] |

| Homochiral L-counterpart | L-N-MePhe | Lower Permeability | [7] |

Modulating Binding Affinity and Specificity

UAAs can introduce novel side chains with unique functionalities, allowing for the fine-tuning of a peptide's binding affinity and specificity for its target receptor. This can lead to the development of highly potent and selective therapeutics.

Table 3: Binding Affinities of Peptide Analogs with and without Unnatural Amino Acids

| Peptide | Target | Modification | Binding Affinity (Kd) | Reference |

| Gb-1 | GP-2 | None | 68 nM | [8] |

| Gb-2 | GP-2 | None | 250 nM | [8] |

| Gb-3 | GP-2 | None | 272 nM | [8] |

| Wildtype Epitope 1 | 14-3-3ζ | None | > 1 µM | [9] |

| Macrocyclic Peptide 22 | 14-3-3ζ | Two non-natural amino acids | < 1 µM | [9] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-Methylated Amino Acids

This protocol outlines the manual synthesis of a peptide incorporating an N-methylated amino acid using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-N-methyl-amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Coupling:

-

Dissolve 3 equivalents of the first Fmoc-amino acid in DMF.

-

Add 3 equivalents of DIC and 3 equivalents of OxymaPure®.

-

Add the activation mixture to the swollen resin and shake for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Coupling of Subsequent Amino Acids (including N-methylated amino acids):

-

For standard amino acids, repeat step 2.

-

For N-methylated amino acids, dissolve 3 equivalents of the Fmoc-N-methyl-amino acid in DMF. Add 3 equivalents of DIC and 3 equivalents of OxymaPure®. Allow the mixture to pre-activate for 10 minutes before adding to the resin. Let the coupling reaction proceed for 4 hours.[4]

-

After each coupling, wash the resin as in step 2.

-

-

Final Fmoc Deprotection: Repeat step 3 after the final amino acid has been coupled.

-

Cleavage and Deprotection:

-

Wash the resin with DCM (5x) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2 hours.

-

Filter the cleavage mixture into a cold diethyl ether solution to precipitate the peptide.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2x).

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Proteolytic Stability Assay using LC-MS

This protocol describes a method to assess the stability of a peptide in the presence of proteases by monitoring its degradation over time using liquid chromatography-mass spectrometry (LC-MS).[10]

Materials:

-

Peptide stock solution (1 mg/mL in water or appropriate buffer)

-

Human serum or specific protease solution (e.g., trypsin, chymotrypsin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, mix 10 µL of the peptide stock solution with 90 µL of human serum or protease solution in PBS.

-

Prepare a control sample with 10 µL of the peptide stock solution and 90 µL of PBS.

-

Incubate all samples at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot from each reaction mixture.

-

Immediately quench the enzymatic reaction by adding 90 µL of ACN with 0.1% formic acid.

-

Vortex and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

-

LC-MS Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a suitable volume (e.g., 10 µL) onto the LC-MS system.

-

Use a C18 reverse-phase column and a gradient of water with 0.1% formic acid (Solvent A) and ACN with 0.1% formic acid (Solvent B).

-

Monitor the disappearance of the parent peptide mass and the appearance of degradation products over time.

-

-

Data Analysis:

-

Integrate the peak area of the parent peptide at each time point.

-

Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.

-

Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a high-throughput method to assess the passive permeability of peptides across an artificial lipid membrane.[11][12]

Materials:

-

PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

-

Phospholipid solution (e.g., 1% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Peptide stock solutions (10 mM in DMSO)

-

UV-Vis plate reader or LC-MS system

Procedure:

-

Membrane Coating: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well of the donor plate.

-

Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.

-

Donor Plate Preparation:

-

Dilute the peptide stock solutions to a final concentration of 100 µM in PBS.

-

Add 150 µL of the diluted peptide solution to each well of the donor plate.

-

-

Incubation:

-

Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

-

Incubate the plate assembly at room temperature for 16-24 hours in a sealed container with a wet paper towel to minimize evaporation.[13]

-

-

Sample Analysis:

-

After incubation, separate the donor and acceptor plates.

-

Determine the concentration of the peptide in both the donor and acceptor wells using a UV-Vis plate reader (if the peptide has a chromophore) or by LC-MS.

-

-

Data Analysis:

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_eq]) where:

-

V_D = volume of donor well

-

V_A = volume of acceptor well

-

A = area of the filter

-

t = incubation time

-

[C_A(t)] = concentration of peptide in the acceptor well at time t

-

[C_eq] = equilibrium concentration

-

-

Visualizing Key Processes in Peptide Research

Peptide Drug Development Workflow

The development of peptide-based drugs is a multi-step process that often involves the strategic use of unnatural amino acids to optimize the lead compound.

Caption: Workflow for peptide drug development incorporating unnatural amino acids.

High-Throughput Screening of UAA-Containing Peptide Libraries via Phage Display

Phage display is a powerful technique for the discovery of novel peptide ligands. This workflow illustrates how libraries of peptides containing unnatural amino acids can be screened for high-affinity binders.

Caption: High-throughput screening of UAA-containing peptide libraries using phage display.

GLP-1 Receptor Signaling Pathway

The Glucagon-Like Peptide-1 (GLP-1) receptor is a key target in the treatment of type 2 diabetes. The binding of a GLP-1 analog, potentially containing UAAs for enhanced stability and potency, initiates a signaling cascade that leads to insulin secretion.[11][14]

Caption: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.

References

- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. agilent.com [agilent.com]

- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 14. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Fmoc-4-Aph(Trt)-OH in different solvents

An In-Depth Technical Guide to the Solubility of Fmoc-4-Aph(Trt)-OH

For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acids is paramount for successful peptide synthesis. This guide focuses on this compound (Nα-Fmoc-4-(tritylamino)-L-phenylalanine), a key building block in the synthesis of specialized peptides. While precise quantitative solubility data for this specific compound is not extensively published, this document provides a comprehensive overview based on the general solubility characteristics of Fmoc-protected amino acids and expert knowledge in solid-phase peptide synthesis (SPPS).

General Solubility of Fmoc-Protected Amino Acids

Fmoc-protected amino acids, particularly those with bulky side-chain protecting groups like the trityl (Trt) group, generally exhibit good solubility in a range of polar aprotic organic solvents. The large, nonpolar nature of the Fmoc and Trt groups contributes significantly to their solubility profile. Solvents that can effectively solvate these bulky hydrophobic moieties are typically preferred for peptide coupling reactions.

Commonly used solvents in Fmoc-SPPS include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM). For instance, the related compound Fmoc-Gln(Trt)-OH is noted to have good solubility in most organic solvents and dissolves readily in standard peptide synthesis reagents[1]. Similarly, Fmoc-Phe(4-NH2)-OH, another derivative of phenylalanine, shows high solubility in DMSO at 80.00 mg/mL[2]. Based on these and other general principles, a qualitative solubility profile for this compound can be inferred.

Table of Expected Solubility

The following table summarizes the expected qualitative solubility of this compound in various common laboratory solvents. It is important to note that these are general guidelines, and experimental verification is crucial for specific applications.

| Solvent | Chemical Class | Expected Solubility | Rationale & Remarks |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Highly Soluble | Widely used in SPPS, effectively solvates the peptide backbone and protecting groups. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble to Highly Soluble | Often used as a substitute for DMF, with similar or sometimes superior solvating properties for complex sequences. |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | A strong solvent capable of dissolving many poorly soluble compounds. |

| Dichloromethane (DCM) | Chlorinated | Soluble | Commonly used in the initial stages of synthesis and for dissolving reagents. |

| Tetrahydrofuran (THF) | Ether | Moderately Soluble | May be used in some specific applications but is generally less effective than DMF or NMP for dissolving larger protected amino acids. |

| Acetonitrile (ACN) | Nitrile | Sparingly Soluble | Often used in purification (RP-HPLC) but is not a primary solvent for coupling reactions due to lower solubility of protected amino acids. |

| Water | Aqueous | Insoluble | The hydrophobic nature of the Fmoc and Trityl groups makes it insoluble in aqueous solutions. |

| Methanol / Ethanol | Alcohol | Sparingly Soluble to Insoluble | The polarity of alcohols is generally not optimal for solvating bulky, protected amino acids. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocol can be employed. This method relies on the gravimetric analysis of a saturated solution.

Objective: To determine the solubility (in mg/mL) of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Pre-weighed glass vials

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The exact amount should be more than what is expected to dissolve.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should appear as a suspension with undissolved solid remaining.

-

-

Separation of Saturated Solution:

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a micropipette. To avoid disturbing the pellet, it is advisable to filter the supernatant through a 0.2 µm syringe filter into a pre-weighed, clean, and dry glass vial.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered saturated solution in a vacuum concentrator or under a gentle stream of nitrogen to completely evaporate the solvent. Ensure the temperature is kept low to prevent degradation of the compound.

-

-

Gravimetric Analysis:

-

Once the solvent is fully evaporated, place the vial in a desiccator to remove any residual moisture.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility is then calculated by dividing the mass of the solute by the volume of the supernatant taken.

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a protected amino acid like this compound.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative to perform experimental validation as outlined in the provided protocol.

References

Navigating the Stability and Storage of Fmoc-4-Aph(Trt)-OH: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the best practices for the stability and storage of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid, commonly known as Fmoc-4-Aph(Trt)-OH. Tailored for researchers, scientists, and professionals in drug development, this document outlines recommended conditions and methodologies for ensuring the integrity of this critical amino acid derivative.

This compound is a key building block in solid-phase peptide synthesis (SPPS), valued for its role in creating complex peptides. Its stability is paramount to ensure the purity and efficacy of the final peptide products. While specific, in-depth stability data for this compound is not extensively published, this guide synthesizes information from analogous Fmoc-protected amino acids with trityl (Trt) side-chain protection to establish a robust framework for its handling and storage.

Recommended Storage Conditions

The stability of Fmoc-protected amino acids is primarily influenced by temperature, moisture, and light. Based on data for similar compounds like Fmoc-His(Trt)-OH, Fmoc-Gln(Trt)-OH, and Fmoc-L-Thr(Trt)-OH, the following storage conditions are recommended to maximize the shelf-life of this compound.

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Minimizes degradation reactions and preserves the integrity of the Fmoc and Trt protecting groups. |

| 2-8°C for short-term storage. | Suitable for material that will be used within a few weeks. | |

| Humidity | Store in a tightly sealed container with a desiccant. | The compound can be hygroscopic, and moisture can lead to hydrolysis of the protecting groups. |

| Light | Protect from light. | Exposure to light, particularly UV, can cause photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Reduces the risk of oxidation. |

Factors Influencing Stability

Several factors can impact the chemical integrity of this compound. Understanding these is crucial for preventing degradation.

Caption: Key environmental factors influencing the stability of this compound.

Proposed Experimental Protocol for Stability Assessment

To definitively determine the stability profile of this compound, a comprehensive stability study is recommended. This protocol outlines a forced degradation study and a real-time stability study.

I. Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid material to 105°C for 48 hours.

-

Photostability: Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

-

Analysis: Analyze stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water containing 0.1% TFA). Use a photodiode array (PDA) detector to monitor for peak purity and identify degradants. Characterize significant degradation products using LC-MS.

II. Real-Time Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Sample Storage: Store this compound in tightly sealed, light-protected containers at the recommended long-term storage condition (-20°C ± 5°C).

-

Testing Schedule: Analyze the sample at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Tests:

-

Appearance: Visual inspection for any change in color or physical state.

-

Purity: HPLC analysis to determine the percentage of the active substance and the presence of any degradation products.

-

Water Content: Karl Fischer titration to monitor for moisture uptake.

-

Caption: Proposed workflow for a comprehensive stability assessment of this compound.

Handling and Safety Precautions

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.[1][2] In case of contact with skin or eyes, rinse immediately with plenty of water.[1][2]

Conclusion

The integrity of this compound is critical for the successful synthesis of high-quality peptides. By adhering to the recommended storage and handling conditions outlined in this guide, researchers can minimize degradation and ensure the reliability of their synthetic processes. The proposed experimental protocols provide a framework for establishing a comprehensive stability profile for this important amino acid derivative, contributing to more robust and reproducible research and development outcomes.

References

Methodological & Application

Application Notes and Protocols for Fmoc Deprotection of 4-Aph(Trt) Containing Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminophenylalanine (Aph) is a non-canonical amino acid of significant interest in peptide and protein engineering, serving as a versatile building block for introducing unique functionalities. The trityl (Trt) protecting group is commonly employed to mask the side-chain amino group of 4-Aph during Fmoc-based solid-phase peptide synthesis (SPPS). The bulky and acid-labile nature of the Trt group necessitates carefully optimized Fmoc deprotection conditions to ensure complete removal of the Nα-Fmoc group without premature cleavage of the Trt group or other side reactions. This document provides detailed application notes and protocols for the efficient and safe Fmoc deprotection of peptides containing 4-Aph(Trt).

The primary challenge in the Fmoc deprotection of peptides containing bulky residues like 4-Aph(Trt) is ensuring complete and efficient removal of the Fmoc group. Incomplete deprotection can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide[1]. The bulky nature of the Trt group on the 4-Aph side chain can create steric hindrance, potentially slowing down the kinetics of Fmoc removal by piperidine[1][2]. Therefore, optimization of the deprotection conditions, including the choice of base, its concentration, and the reaction time, is crucial for successful synthesis.

Stability of the Trt Group

The Trt group is an acid-labile protecting group, meaning it is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail[3]. The Trt group is generally stable to the basic conditions used for Fmoc deprotection, which typically involve treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF)[4]. This orthogonality between the base-labile Fmoc group and the acid-labile Trt group is a cornerstone of the Fmoc/tBu strategy in SPPS[5]. While the Trt group is stable on the side chains of amino acids like asparagine and glutamine during standard Fmoc deprotection[6], it is important to adhere to optimized protocols to prevent any potential, albeit minimal, loss of the Trt group on the aromatic amine of 4-Aph.

Standard Fmoc Deprotection Protocol for 4-Aph(Trt) Containing Peptides

This protocol outlines the standard conditions for the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain that incorporates 4-Aph(Trt).

Materials

-

Peptide-resin with N-terminal Fmoc-4-Aph(Trt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvent: DMF

-

Inert gas (Nitrogen or Argon)

Experimental Protocol

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Initial DMF Wash: Drain the swelling solvent and wash the resin with DMF (3 x 1 min).

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture gently under an inert atmosphere for an initial 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh aliquot of the deprotection solution and continue agitation for another 10-15 minutes. The total deprotection time is typically 13-18 minutes.

-

-

DMF Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times for 1 min each) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

-

Monitoring (Optional): The completion of the Fmoc deprotection can be monitored by performing a qualitative test (e.g., chloranil or ninhydrin test) or by UV monitoring of the piperidine washes for the dibenzofulvene adduct.

Optimization of Fmoc Deprotection Conditions

For sequences that are prone to aggregation or where the 4-Aph(Trt) residue is sterically hindered, optimization of the deprotection conditions may be necessary to ensure complete Fmoc removal.

Alternative Deprotection Reagents

If standard conditions lead to incomplete deprotection, alternative reagents can be considered. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can accelerate the Fmoc removal process[6].

-

DBU/Piperidine Cocktail: A solution of 2% DBU and 2% piperidine in DMF can be used. The DBU acts as a strong, non-nucleophilic base to facilitate the initial deprotonation, while piperidine scavenges the dibenzofulvene byproduct.

Data Presentation: Comparison of Deprotection Conditions

| Deprotection Reagent | Concentration | Typical Reaction Time | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 2 x (1 + 9 min) | Standard, well-established. | Can be slow for hindered residues. |

| Piperidine | 5-10% in DMF | 2 x (3 + 15 min) | Milder, may reduce side reactions. | Slower deprotection kinetics. |

| 4-Methylpiperidine | 20% in DMF | 2 x (1 + 9 min) | Can be more efficient than piperidine. | Less commonly used. |

| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | 2 x (1 + 5 min) | Faster deprotection. | DBU can promote side reactions if not used carefully. |

| Piperazine/DBU | 5% Piperazine / 2% DBU in NMP | < 1 minute | Very rapid deprotection. | Requires careful optimization. |

Note: The reaction times provided are typical starting points and may require optimization based on the specific peptide sequence and monitoring of the deprotection reaction.

Potential Side Reactions and Mitigation Strategies

During the Fmoc deprotection of peptides containing 4-Aph(Trt), several side reactions can occur, although they are not specific to this particular amino acid but are general challenges in SPPS.

-

Incomplete Deprotection: As mentioned, this can lead to deletion sequences.

-

Mitigation: Increase deprotection time, use a stronger base cocktail (e.g., with DBU), or perform a double deprotection step. Monitoring the deprotection is crucial.

-

-

Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, leading to chain termination.

-

Mitigation: Use of pre-coupled dipeptides (e.g., Fmoc-Xaa-Aph(Trt)-OH) or specialized coupling reagents can minimize DKP formation.

-

-

Aspartimide Formation: If the sequence contains an aspartic acid residue, piperidine can catalyze the formation of a succinimide derivative, which can lead to side products.

-

Mitigation: While not directly related to 4-Aph(Trt), if Asp is present, consider using a lower concentration of piperidine, a different base, or adding an acidic additive like formic acid to the deprotection solution.

-

Diagrams

Experimental Workflow for Fmoc Deprotection

Caption: Workflow for Fmoc deprotection of 4-Aph(Trt) containing peptides.

Logical Relationship of Deprotection Parameters

Caption: Factors influencing Fmoc deprotection efficiency and side reactions.

Conclusion

The successful incorporation of 4-Aph(Trt) into peptides using Fmoc-SPPS relies on the careful application and, when necessary, optimization of the Fmoc deprotection step. While standard conditions using 20% piperidine in DMF are generally effective, researchers should be aware of the potential for incomplete deprotection due to the steric bulk of the Trt group. By monitoring the reaction and employing alternative deprotection strategies for challenging sequences, high-purity peptides containing this valuable non-canonical amino acid can be synthesized efficiently. The protocols and data presented in these application notes provide a solid foundation for researchers working with 4-Aph(Trt) and other bulky amino acid derivatives.

References